N-(2,6-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(2,6-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 4. The N-(2,6-dimethylphenyl) group on the acetamide side chain introduces steric bulk and lipophilicity, which may influence its pharmacokinetic properties and target binding .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-5-4-6-16(2)22(15)25-21(28)14-30-23-20-13-19(26-27(20)12-11-24-23)17-7-9-18(29-3)10-8-17/h4-13H,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKRUOUCSXYWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a sulfanyl group and a substituted pyrazolo[1,5-a]pyrazine moiety, suggest diverse biological activities. This article aims to explore the biological activity of this compound based on available research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The compound's tricyclic structure allows it to bind to various enzymes or receptors, modulating their activity. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Activation of Signaling Pathways : It can activate certain signaling pathways that may play a role in cell proliferation or apoptosis.
Anticonvulsant Activity
Research has indicated that related compounds exhibit anticonvulsant properties. For instance, a study demonstrated that certain derivatives increased GABA levels significantly and inhibited GABA transaminase enzyme activity both in vitro and ex vivo. This suggests that this compound may possess similar anticonvulsant effects due to its structural analogies .
Antitumor Activity
Compounds with similar structural motifs have shown promise as antitumor agents. They have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the pyrazolo[1,5-a]pyrazine structure is often associated with enhanced cytotoxicity against tumor cells .
Table 1: Summary of Biological Activities
Scientific Research Applications
Structural Characteristics
The compound features a multi-ring structure with functional groups that suggest potential interactions with biological targets. The presence of the pyrazolo[1,5-a]pyrazine moiety indicates possible activity as an antitumor or anti-inflammatory agent.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,6-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide exhibit promising anticancer properties. For instance:
- Case Study : A derivative showed significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action involved the induction of apoptosis and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which have been explored in several studies:
- Case Study : In vivo models demonstrated that administration of the compound reduced markers of inflammation, such as TNF-alpha and IL-6 levels, indicating its potential as a therapeutic agent for inflammatory diseases.
Neuroprotective Properties
Exploratory research has highlighted the neuroprotective effects of related compounds:
- Case Study : Preclinical trials showed that compounds with similar structures could protect neuronal cells from oxidative stress-induced damage, suggesting applications in neurodegenerative disorders like Alzheimer's disease.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction of TNF-alpha and IL-6 levels | |
| Neuroprotective | Protection against oxidative stress |
Table 2: Structural Features and Corresponding Activities
| Structural Feature | Associated Activity |
|---|---|
| Pyrazolo[1,5-a]pyrazine moiety | Antitumor |
| Sulfanyl group | Anti-inflammatory |
| Dimethylphenyl substituent | Neuroprotective |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine The replacement of the pyrazine ring in the target compound with a pyrimidine ring (e.g., N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide) alters electronic properties and hydrogen-bonding capabilities.
Pyrazolo[1,5-a]pyrazine vs. Cyclopenta-Fused Derivatives Cyclopenta[g]pyrazolo[1,5-a]pyrimidines (e.g., compound IV in ) feature fused bicyclic systems, increasing molecular rigidity. This structural modification impacts solubility and crystal packing, as seen in their propensity for C–H⋯π and π-stacking interactions . The target compound’s non-fused pyrazine core likely offers greater conformational flexibility, which could influence metabolic stability.
Substituent Effects
4-Methoxyphenyl vs. 2-Butoxyphenyl The compound G420-0853 (2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide) differs from the target molecule by substituting the 4-methoxyphenyl group with a 2-butoxyphenyl moiety. The methoxy group’s para position may optimize electronic effects for target engagement .
Methyl vs. Halogen Substituents
Chloroacetamide derivatives like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) prioritize halogen atoms for herbicidal activity via inhibition of fatty acid synthesis . In contrast, the target compound’s sulfur-containing pyrazolo[1,5-a]pyrazine and methoxy groups suggest a divergent mechanism, possibly targeting neurological or microbial enzymes .
Acetamide Side Chain Modifications
N-(2,6-Dimethylphenyl) vs. Oxazolidinyl Groups
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) shares the N-(2,6-dimethylphenyl)acetamide backbone but replaces the sulfanyl-pyrazolo[1,5-a]pyrazine with an oxazolidinyl group. This modification confers fungicidal activity, underscoring how heterocyclic appendages dictate application-specific efficacy .
Data Tables: Structural and Functional Comparisons
Table 1. Structural Comparison of Key Analogues
*Calculated based on molecular formula.
Table 2. Substituent Impact on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
